[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl 2-hydroxy-4-quinolinecarboxylate
Description
[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl 2-hydroxy-4-quinolinecarboxylate is a complex organic compound that combines the structural features of oxadiazole and quinoline
Properties
IUPAC Name |
[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl 2-oxo-1H-quinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrN3O4/c20-12-7-5-11(6-8-12)18-23-22-17(27-18)10-26-19(25)14-9-16(24)21-15-4-2-1-3-13(14)15/h1-9H,10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVJETQYIYYUMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)OCC3=NN=C(O3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl 2-hydroxy-4-quinolinecarboxylate typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Coupling with quinoline derivative: The final step involves coupling the oxadiazole derivative with a quinoline carboxylate under basic conditions, often using a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group on the quinoline ring.
Reduction: Reduction reactions can target the oxadiazole ring or the bromophenyl group.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Oxidized derivatives of the quinoline ring.
Reduction: Reduced forms of the oxadiazole or bromophenyl groups.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology and Medicine
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to interact with biological membranes.
Drug Development: It can serve as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry
Dye and Pigment Production: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Electronic Materials: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of [5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl 2-hydroxy-4-quinolinecarboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of DNA synthesis or disruption of cell membrane integrity.
Comparison with Similar Compounds
Similar Compounds
- [5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl 2-hydroxy-4-quinolinecarboxylate
- [5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl 2-hydroxy-4-quinolinecarboxylate
- [5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-hydroxy-4-quinolinecarboxylate
Uniqueness
The presence of the bromine atom in [5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl 2-hydroxy-4-quinolinecarboxylate makes it unique compared to its analogs. Bromine can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its efficacy in certain applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
